molecular formula C7H5BrClNO B15147867 1-(6-Bromopyridin-3-YL)-2-chloroethanone

1-(6-Bromopyridin-3-YL)-2-chloroethanone

Cat. No.: B15147867
M. Wt: 234.48 g/mol
InChI Key: NSZYCLHCSRICFJ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a chlorine atom attached to the ethanone group

Preparation Methods

The synthesis of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-pyridyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amides, while oxidation can produce carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms facilitate the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one can be compared with other halogenated pyridines, such as:

The uniqueness of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one lies in its dual halogenation, which offers versatile reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-2-chloroethanone

InChI

InChI=1S/C7H5BrClNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2

InChI Key

NSZYCLHCSRICFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CCl)Br

Origin of Product

United States

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